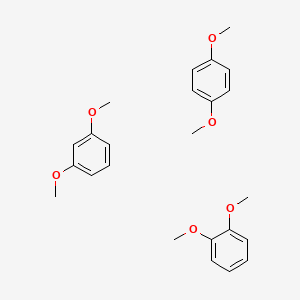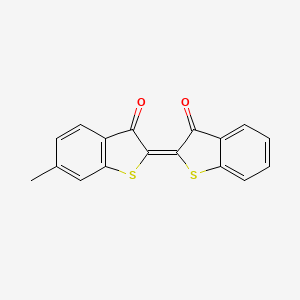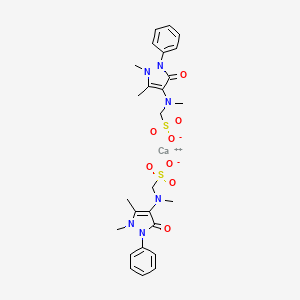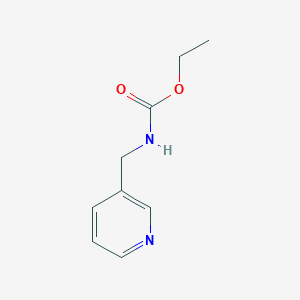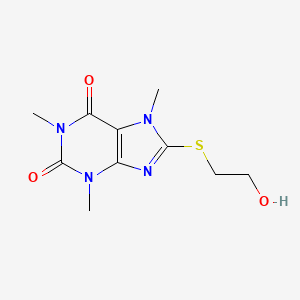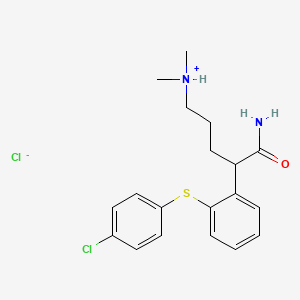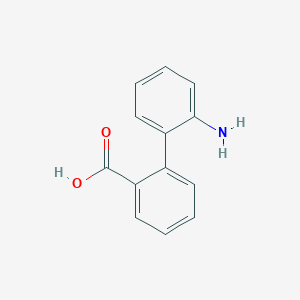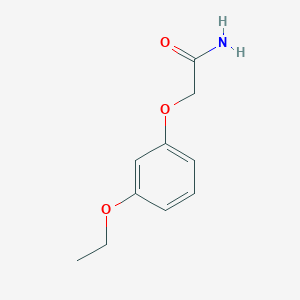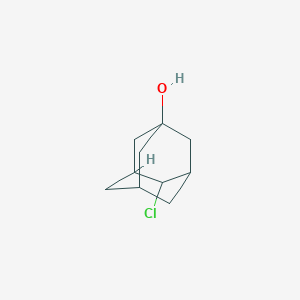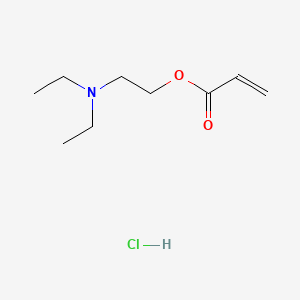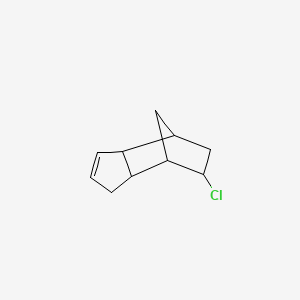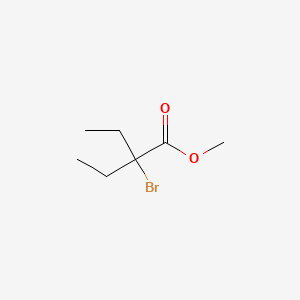
Methyl 2-bromo-2-ethylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2-ethylbutyrate: is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.08 . It is a derivative of butyric acid and is commonly used in various chemical and biological research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 2-bromo-2-ethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Halogenation Reaction: Another method involves the halogenation of 2-ethylbutanoic acid followed by esterification with methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-bromo-2-ethylbutanoic acid or 2-bromo-2-ethylbutanone.
Reduction: 2-bromo-2-ethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-bromo-2-ethylbutyrate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Methyl 2-bromo-2-ethylbutyrate exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of the research.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-2-methylbutyrate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-bromopropanoate: A simpler compound with a shorter carbon chain.
Methyl 2-bromobutyrate: Another related compound with a different arrangement of atoms.
Uniqueness: Methyl 2-bromo-2-ethylbutyrate is unique due to its specific arrangement of atoms, which influences its reactivity and applications. Its ethyl group provides different chemical properties compared to similar compounds with shorter or different substituents.
Eigenschaften
CAS-Nummer |
2399-18-0 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
methyl 2-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-7(8,5-2)6(9)10-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
GYXGJKGWKZTXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


